

# Spectroscopic Profile of 3-Hydroxy-5nitrobenzamide: A Technical Overview

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Compound of Interest		
Compound Name:	3-Hydroxy-5-nitrobenzamide	
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This technical guide provides a detailed analysis of the expected spectroscopic data for **3-Hydroxy-5-nitrobenzamide**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for the closely related compound, 3-nitrobenzamide, to serve as a valuable reference.

# Predicted Spectroscopic Data for 3-Hydroxy-5nitrobenzamide

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxy-5-nitrobenzamide**. These predictions are derived from computational models and an analysis of the compound's functional groups and structure.

#### Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d6



Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~10.5	Singlet	1H	Ar-OH
~8.5	Singlet	1H	Ar-H
~8.2	Singlet (broad)	1H	-CONH₂
~8.0	Singlet	1H	Ar-H
~7.8	Singlet (broad)	1H	-CONH <sub>2</sub>
~7.7	Singlet	1H	Ar-H

#### Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (ppm)	Assignment
~166	C=O (Amide)
~158	С-ОН
~148	C-NO <sub>2</sub>
~136	C-CONH <sub>2</sub>
~125	Ar-CH
~118	Ar-CH
~115	Ar-CH

# **Predicted IR Data**



Wavenumber (cm <sup>-1</sup> )	Functional Group
3450-3300	N-H stretch (amide)
3300-2500	O-H stretch (phenol, broad)
1680-1640	C=O stretch (amide I)
1620-1580	N-H bend (amide II)
1550-1490	N-O asymmetric stretch (nitro)
1350-1300	N-O symmetric stretch (nitro)
1300-1200	C-O stretch (phenol)

**Predicted Mass Spectrometry Data** 

m/z	Interpretation
182.04	[M]+ (Molecular Ion)
166.04	[M-NH <sub>2</sub> ] <sup>+</sup>
136.03	[M-NO <sub>2</sub> ] <sup>+</sup>
121.03	[M-CONH <sub>2</sub> -OH] <sup>+</sup>
108.04	[M-NO <sub>2</sub> -CO] <sup>+</sup>

# **Experimental Spectroscopic Data for 3- Nitrobenzamide**

As a structural analog, the experimental data for 3-nitrobenzamide provides a useful comparison.

#### <sup>1</sup>H and <sup>13</sup>C NMR Data for 3-Nitrobenzamide

Instrument: Varian CFT-20



¹H NMR (DMSO-d <sub>6</sub> ) δ (ppm)	<sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) δ (ppm)
8.68 (t, 1H)	165.8
8.42 (dd, 1H)	148.1
8.28 (d, 1H)	135.5
8.20 (br s, 1H)	130.5
7.78 (t, 1H)	126.3
7.65 (br s, 1H)	122.1

Note: Specific peak assignments for <sup>13</sup>C NMR were not available in the searched literature.

## IR and Mass Spectrometry Data for 3-Nitrobenzamide

IR (KBr, cm <sup>-1</sup> )	Mass Spectrum (m/z)
3420, 3200, 1670, 1620, 1530, 1350	166 (M+), 150, 120, 104, 92, 76

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
  parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to
  achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans



and a longer acquisition time are typically required due to the lower natural abundance of <sup>13</sup>C.

 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Mass Spectrometry (MS)**

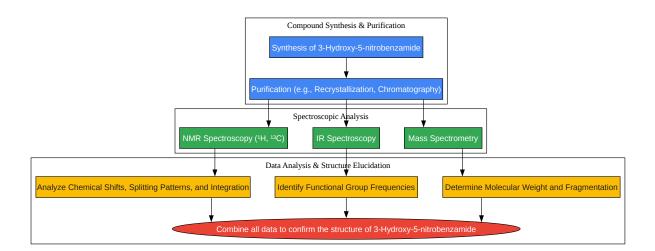
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
- Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common
  for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer
  technique that often preserves the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).



 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like **3-Hydroxy-5-nitrobenzamide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-Hydroxy-5-nitrobenzamide**.







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